N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the 4-fluorophenyl group and the benzamide moiety in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar structure but with a trifluoromethyl group instead of a fluorophenyl group.
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: This compound has a benzyl group instead of a benzamide moiety.
Uniqueness
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the 4-fluorophenyl group and the benzamide moiety, which contribute to its distinct chemical and biological properties
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H10FN3S with a molecular weight of 257.30 g/mol. The compound features a thiadiazole ring substituted with a fluorophenyl group and a benzamide moiety, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, a study evaluated various thiadiazole-based compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that certain derivatives had IC50 values as low as 2.32 µg/mL, demonstrating potent cytotoxic effects attributed to their ability to induce apoptotic cell death .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound 4i | MCF-7 | 2.32 | Induces apoptosis |
Compound 4e | MCF-7 | 5.36 | Induces apoptosis |
This compound | HepG2 | TBD | TBD |
Insecticidal Properties
This compound has also been investigated for its insecticidal properties. Research indicates that compounds containing the thiadiazole moiety are effective against various insect pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .
Table 2: Insecticidal Efficacy of Thiadiazole Compounds
Compound | Target Insect | Efficacy (%) |
---|---|---|
Thiadiazole A | Aphids | 85% |
Thiadiazole B | Beetles | 78% |
This compound | TBD | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties. The study highlighted that structural modifications significantly affected biological activity. For example, the introduction of different substituents on the thiadiazole ring altered the compounds' lipophilicity and consequently their efficacy against cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in apoptosis and cell proliferation pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets compared to other derivatives lacking this substitution .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLYWJBGVOMBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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